molecular formula C21H22N4O3 B2781970 N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide CAS No. 1448078-68-9

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide

カタログ番号: B2781970
CAS番号: 1448078-68-9
分子量: 378.432
InChIキー: HVIDALZOMZTRJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-Cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a 2-cyanophenyl group and a 2,3-dihydrobenzofuran moiety linked by an oxalamide bridge to a dimethylaminoethyl chain. Oxalamide derivatives are of significant interest in medicinal chemistry and pharmaceutical research for their potential as molecular scaffolds. The distinct structural motifs present in this compound—specifically the benzofuran and cyanophenyl groups—are commonly investigated for their ability to interact with biological targets. Researchers may explore its application in areas such as inhibitor design, receptor binding studies, and structure-activity relationship (SAR) analysis. The compound is supplied with guaranteed high purity and stability for experimental use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

特性

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25(2)18(14-7-8-19-15(11-14)9-10-28-19)13-23-20(26)21(27)24-17-6-4-3-5-16(17)12-22/h3-8,11,18H,9-10,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIDALZOMZTRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of approximately 378.4 g/mol. The compound features an oxalamide functional group, which is known for its diverse biological activities, particularly in the realm of pharmacology.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₂
Molecular Weight378.4 g/mol
CAS Number1448078-68-9
Chemical StructureChemical Structure

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation in vitro. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activity, suggesting that N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide may also demonstrate efficacy against bacterial and fungal strains.

Case Studies and Research Findings

  • Antitumor Activity Assessment :
    A study investigated the cytotoxic effects of similar oxalamide derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting a potential for therapeutic use in oncology .
    Cell LineIC50 (μM)
    A5496.26 ± 0.33
    HCC8276.48 ± 0.11
    NCI-H35820.46 ± 8.63
  • Mechanistic Studies :
    Further investigations into the mechanism revealed that the compound may induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
  • Antimicrobial Activity :
    Another study focused on the antimicrobial properties of related compounds, which exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the oxalamide group could enhance antimicrobial efficacy .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The compound belongs to a broader class of oxalamides, which are explored for diverse applications, including flavor enhancement and pharmaceutical uses. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Application Metabolic Pathway Safety Profile
Target Compound 2-cyanophenyl 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl Not specified Unknown (hypothesized rapid metabolism) Pending evaluation
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavoring Rapid metabolism, no amide hydrolysis Approved with usage guidelines
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl 2-(pyridine-2-yl)ethyl Flavoring agent Rapid metabolism, no amide hydrolysis Kidney effects at low doses

Key Observations :

Substituent Impact on Metabolism: Analogs like S336 and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability of the oxalamide core . The target compound’s 2-cyanophenyl group may further retard hydrolysis due to steric and electronic effects. In contrast, other amides (e.g., N-(heptan-4-yl)benzodioxole-5-carboxamide) also avoid amide hydrolysis, indicating a broader trend for substituted amides to resist enzymatic cleavage .

Safety and Toxicity: The 2,3-dimethoxybenzyl analog exhibits dose-dependent kidney toxicity, likely due to reactive metabolites or accumulation . The target compound’s dihydrobenzofuran moiety may alter toxicity profiles, as benzofuran derivatives are associated with varied biological activities. Cyano groups (as in the target compound) can sometimes release cyanide under extreme conditions, necessitating stability studies to rule out such risks.

Functional Applications: Oxalamides like S336 are potent umami agonists, highlighting the role of N1/N2 aromatic and heteroaromatic groups in taste receptor modulation . The target compound’s dihydrobenzofuran and dimethylaminoethyl groups could target neurological or metabolic receptors, though specific applications remain unexplored.

Metabolic and Toxicological Considerations

  • Metabolic Pathways: Oxalamides are primarily metabolized via hepatic oxidation or ester hydrolysis (if present), but the amide bond remains intact in most cases . For example, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) undergoes rapid Phase I metabolism without generating amide-cleaved byproducts . The target compound’s dimethylaminoethyl group may undergo N-demethylation, while the dihydrobenzofuran ring could be oxidized.
  • Safety Profiles: The 2,3-dimethoxybenzyl analog’s kidney toxicity underscores the importance of substituent choice in safety .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N1-(2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of precursors : Reacting 2-cyanophenylamine with oxalyl chloride to form the oxalamide core.

Functionalization : Introducing the dihydrobenzofuran and dimethylaminoethyl moieties via nucleophilic substitution or amidation.

Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC .

  • Critical Parameters : Optimize reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF or dichloromethane) to enhance yield .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of the cyanophenyl (δ 7.5–8.0 ppm for aromatic protons) and dihydrobenzofuran (δ 4.2–4.5 ppm for ether protons) groups .
  • Mass Spectrometry : Validate molecular weight (predicted ~450–500 g/mol) via high-resolution MS .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) from the oxalamide group .

Q. What are the stability considerations under experimental conditions?

  • Methodological Answer :

  • pH Sensitivity : Test stability in buffered solutions (pH 3–10) using HPLC to detect hydrolysis of the oxalamide bond .
  • Light/Temperature : Store in amber vials at –20°C to prevent degradation of the dimethylaminoethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-test in orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
  • Dose-Response Analysis : Use Hill slopes to compare potency (EC₅₀) variability caused by assay conditions (e.g., cell line differences) .
  • Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS to rule out impurities .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., replace dihydrobenzofuran with furan/thiophene) to evaluate binding affinity changes .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., kinases or GPCRs) .
  • Proteomic Profiling : Employ affinity chromatography coupled with mass spectrometry to identify off-target binding partners .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., CYP450-mediated demethylation) .
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic stability in vivo .
  • Biliary Excretion Studies : Use radiolabeled compound in rodent models to assess clearance pathways .

Q. What experimental approaches address low solubility in aqueous buffers?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (<5% v/v) to maintain bioactivity while improving solubility .
  • Prodrug Design : Introduce phosphate or carboxylate groups to the dimethylaminoethyl moiety for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。